5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBROPFHVKCQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355258 | |
| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-07-2 | |
| Record name | 41421-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Therapeutic Potential
Executive Summary: This guide provides a comprehensive technical overview of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 1,3,4-oxadiazole scaffold is a privileged structure known for conferring a wide array of pharmacological activities.[1][2][3] This document details the established multi-step synthesis of the title compound from 3-nitrobenzoic acid, provides a thorough analysis of its structural and physicochemical properties, and outlines its validated spectroscopic characterization. Furthermore, it explores the documented biological activities and discusses the compound's potential as a core structure for developing novel therapeutic agents, particularly leveraging the reactive 2-thiol group for analog synthesis.
Introduction to the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, recognized as a bio-isostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[4] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7]
The addition of a thiol (-SH) group at the 2-position introduces several critical features. Firstly, it gives rise to thiol-thione tautomerism, where the compound can exist in equilibrium between the thiol and thione forms.[5] Secondly, the presence of the 2-thiol group is often reported to enhance the biological potency of the scaffold.[8] Most importantly for drug development, the thiol group serves as a highly versatile chemical handle. It allows for straightforward S-substitution reactions with various electrophiles, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies.[9]
Structural and Physicochemical Properties
The core structure of this compound features a central 1,3,4-oxadiazole ring, which is substituted at the 5-position by a phenyl ring bearing a nitro group at the meta position, and at the 2-position by a thiol group.
Chemical Structure:
(Note: An illustrative image would be placed here in a final document.)
Key Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | [10] (for para isomer) |
| Molecular Formula | C₈H₅N₃O₃S | [10] |
| Molecular Weight | 223.21 g/mol | [10] |
| CAS Number | 41421-07-2 | |
| Appearance | Yellow amorphous solid | [9] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established, multi-step process that begins with 3-nitrobenzoic acid. This pathway is both reproducible and scalable, with yields typically ranging from 65-88% for the final cyclization step.[5]
This iterative process of synthesis and screening is fundamental to modern drug discovery. By reacting the core thiol with a variety of alkyl or aralkyl halides in the presence of a non-nucleophilic base (e.g., NaH in DMF), a library of diverse analogs can be rapidly generated and tested. [9]
Conclusion and Future Directions
This compound is a synthetically accessible heterocyclic compound with a foundation of documented antimicrobial activity. Its robust characterization data provides a solid baseline for its identity and purity. The primary value of this molecule lies in its role as a versatile intermediate in drug discovery. The presence of the 2-thiol group provides an ideal anchor point for chemical modification, enabling the systematic development of novel therapeutic candidates.
Future research should focus on:
-
Expansion of S-Substituted Libraries: Synthesizing a broader and more diverse range of derivatives to perform comprehensive SAR studies.
-
Broad-Spectrum Biological Screening: Evaluating the compound and its analogs against a wider array of therapeutic targets, including cancer cell lines, viral enzymes, and inflammatory pathways.
-
In-vivo Efficacy Studies: Advancing the most promising in-vitro "hits" into preclinical animal models to assess their efficacy and safety profiles.
-
Computational Modeling: Using molecular docking studies to understand the binding interactions of active compounds with their biological targets, thereby guiding the rational design of next-generation inhibitors.
References
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link]
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Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Educational Research. Available at: [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]
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Shaik, A., et al. (2023). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. ResearchGate. Available at: [Link]
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de Oliveira, C., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society. Available at: [Link]
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Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of this compound. ResearchGate. Available at: [Link]
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A mini review on biological potential of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
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synthesis and biological activities of 1, 3, 4-oxadiazole derivatives: a review of literature. Semantic Scholar. Available at: [Link]
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Singh, A.K., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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1,3,4-oxadiazole: a biologically active scaffold. ResearchGate. Available at: [Link]
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Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Salama, E.E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. Available at: [Link]
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Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
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5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. PubChem. Available at: [Link]
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The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Semantic Scholar. Available at: [Link]
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Biological Activity Profile of 3-Nitrophenyl Oxadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxadiazole core, a five-membered heterocycle containing one oxygen and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a nitrophenyl substituent, particularly at the 3-position, can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This technical guide provides a comprehensive overview of the biological activity profile of 3-nitrophenyl oxadiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This document synthesizes findings from contemporary scientific literature to offer insights into their synthesis, mechanism of action, and structure-activity relationships (SAR), providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Significance of the 3-Nitrophenyl Oxadiazole Scaffold
Heterocyclic compounds are the cornerstone of modern drug discovery, with a vast number of approved drugs incorporating these structural motifs. Among them, oxadiazoles have garnered considerable interest due to their metabolic stability and their ability to act as bioisosteres for ester and amide functionalities. The oxadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,3,4- and 1,2,4-isomers are the most extensively studied due to their synthetic accessibility and broad spectrum of biological activities.
The incorporation of a nitro group onto a phenyl ring attached to the oxadiazole core can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. The position of the nitro group is a critical determinant of biological activity. While ortho- and para-substituted nitrophenyl derivatives have been widely investigated, the meta-substituted (3-nitrophenyl) analogues often exhibit a distinct pharmacological profile. The 3-nitro group, with its strong electron-withdrawing nature, can modulate binding interactions with biological targets and influence the overall pharmacokinetic properties of the molecule. This guide will delve into the specific biological activities associated with the 3-nitrophenyl substitution on the oxadiazole scaffold.
Synthesis of 3-Nitrophenyl Oxadiazole Derivatives
The synthesis of 3-nitrophenyl oxadiazole derivatives typically involves multi-step reaction sequences. A common strategy for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles begins with a carboxylic acid, such as 3-nitrobenzoic acid.
General Synthetic Pathway for 2,5-Disubstituted-1,3,4-Oxadiazoles
A prevalent method involves the conversion of a carbohydrazide with a substituted aromatic aldehyde, followed by cyclization.
-
Step 1: Synthesis of Carbohydrazide: A carbohydrazide is dissolved in ethanol.
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Step 2: Addition of Aromatic Aldehyde: An ethanolic solution of a substituted aromatic aldehyde (e.g., 3-nitrobenzaldehyde) is added to the carbohydrazide solution.
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Step 3: Reflux and Cyclization: The reaction mixture is refluxed for 10-12 hours in the presence of a catalyst, such as NaHSO3, in an ethanol-water solvent system (1:2, v/v).[1]
-
Step 4: Isolation and Purification: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like alcohol to yield the purified 2,5-disubstituted 1,3,4-oxadiazole derivative.[1]
Synthesis of 2-Amino-5-(3-nitrophenyl)-1,3,4-oxadiazole
The synthesis of 2-amino-substituted oxadiazoles can be achieved through the cyclization of semicarbazones.
-
Step 1: Formation of Semicarbazone: A suitable aryl aldehyde is condensed with semicarbazide to form the corresponding semicarbazone.
-
Step 2: Oxidative Cyclization: The semicarbazone undergoes iodine-mediated oxidative cyclization to yield the 2-amino-5-aryl-1,3,4-oxadiazole.[2]
A visual representation of a general synthetic workflow is provided below.
Caption: General synthetic routes to 3-nitrophenyl oxadiazole derivatives.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Oxadiazole derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.
Structure-Activity Relationship (SAR) Insights
Studies on nitrophenyl-substituted 1,2,4-oxadiazoles have provided valuable insights into their structure-activity relationships. The position of the nitro group on the phenyl ring significantly impacts antibacterial efficacy. For instance, against Escherichia coli, a derivative with a nitro group at the ortho position of the phenyl ring at the 5-position of the 1,2,4-oxadiazole ring demonstrated the highest activity (MIC of 60 µM).[3] In contrast, substitution with the nitro group at the meta or para positions resulted in a marked decrease in activity (MIC > 100 µM).[3] This suggests that steric and electronic effects imposed by the ortho-nitro group are crucial for potent antibacterial action against this particular strain.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the logarithmic phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. Oxadiazole derivatives have shown significant potential as antiproliferative agents, acting through various mechanisms.[4][5]
Cytotoxicity Profile and SAR
While a comprehensive SAR study focusing solely on 3-nitrophenyl oxadiazole derivatives against a broad panel of cancer cell lines is not extensively documented, the presence of a nitrophenyl group is a recurring feature in many oxadiazole-based compounds with anticancer activity.[6] The overall cytotoxic effect is a complex interplay of the electronic and steric properties of all substituents on the molecule.[6]
For example, a study on 5-(indole-3-yl)-2-[(2-nitrophenyl)amino][1][3][7]-oxadiazole demonstrated potent inhibitory activity against the anti-apoptotic Bcl-2 protein, with submicromolar IC50 values in metastatic human breast cancer (MDA-MB-231) and human cervical cancer (HeLa) cell lines.[3] This highlights the potential of nitrophenyl oxadiazoles as targeted anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 3-nitrophenyl oxadiazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[9]
-
Incubation with MTT: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization of Formazan: A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents with improved safety profiles is an ongoing research endeavor. Oxadiazole derivatives have demonstrated promising anti-inflammatory properties.[4][11]
Mechanism of Action and SAR
The anti-inflammatory activity of some oxadiazole derivatives has been attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Molecular docking studies can provide insights into the binding interactions of these compounds with the active site of COX-2. While specific studies on 3-nitrophenyl oxadiazoles are limited, research on related structures suggests that the oxadiazole scaffold can be a key pharmacophore for COX inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established in vivo assay for screening the acute anti-inflammatory activity of new compounds.[7][12]
-
Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats are acclimatized and divided into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: The test 3-nitrophenyl oxadiazole derivative, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Certain oxadiazole derivatives have shown potential as anticonvulsant agents.[8][13]
Potential Mechanisms and SAR
The anticonvulsant activity of some oxadiazole derivatives is thought to be mediated through the modulation of GABAergic neurotransmission, by acting on the GABAA receptor.[13][14] The structure of the oxadiazole derivative, including the nature and position of substituents, plays a crucial role in its anticonvulsant potential.
Experimental Protocols for Anticonvulsant Screening
The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests are standard preliminary screening models for anticonvulsant drugs.[1][13]
-
Animal Preparation and Compound Administration: Mice are administered the test compound, vehicle, or a standard anticonvulsant drug (e.g., phenytoin).
-
Induction of Seizure: After a specific period, a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered a positive result.
-
Animal Preparation and Compound Administration: Similar to the MES test, mice are pre-treated with the test compound, vehicle, or a standard drug (e.g., diazepam).
-
Induction of Seizure: A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
Observation: The animals are observed for the onset of clonic or tonic-clonic seizures. An increase in the latency to seizure or protection from seizures indicates anticonvulsant activity.[6]
Conclusion and Future Directions
3-Nitrophenyl oxadiazole derivatives represent a versatile and promising scaffold in drug discovery. The available literature, although not exhaustive for this specific isomeric series, suggests that these compounds possess a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The position of the nitro group is a key determinant of activity, and further systematic structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of the 3-nitrophenyl substitution.
Future research should focus on the synthesis and biological evaluation of a broader library of 3-nitrophenyl oxadiazole derivatives to establish clear SARs for each biological activity. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, computational studies, such as molecular docking and ADMET prediction, can aid in the rational design of more potent and selective derivatives with favorable pharmacokinetic profiles. The insights provided in this guide aim to facilitate and inspire further research into this promising class of compounds, ultimately leading to the development of novel and effective therapeutic agents.
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Yilmaz, I., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(50), 47853-47865. [Link]
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Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. [Link]
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- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual screening, SAR, and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino] [1,3,4]-oxadiazole as a novel Bcl-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol CAS number and molecular weight
[1]
Executive Summary
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a critical heterocyclic intermediate in medicinal chemistry, widely utilized as a pharmacophore for developing antimicrobial, antifungal, and anticancer agents.[] Characterized by its ability to undergo S-alkylation and N-alkylation, it serves as a versatile precursor for Mannich bases and thioethers. This guide provides a definitive technical profile, validated synthesis protocols, and structural characterization data for researchers in drug discovery.
Chemical Identity & Physiochemical Profile[2][3][4][5][6]
This compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, a property that significantly influences its reactivity and spectral characteristics.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione; 3-Nitro-oxadiazole-thiol |
| CAS Number | 41421-07-2 (Primary); Note: Isomers such as 4-nitro (23766-30-5) are distinct. |
| Molecular Formula | C₈H₅N₃O₃S |
| Molecular Weight | 223.21 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in water |
| Melting Point | 208–210 °C (Decomposes) |
Tautomeric Equilibrium
In solution, the compound exhibits thione-thiol tautomerism. While the thiol form is required for S-substitution reactions, the thione form often predominates in the solid state and in polar solvents, stabilized by hydrogen bonding.
Figure 1: Thione-Thiol Tautomeric Equilibrium determining reactivity.
Validated Synthesis Protocol
Objective: Synthesis of this compound via cyclization of 3-nitrobenzhydrazide.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the hydrazide nitrogen on carbon disulfide (CS₂), followed by intramolecular cyclization under basic conditions and subsequent acidification.
Materials
-
3-Nitrobenzhydrazide (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Potassium Hydroxide (KOH) (1.0 eq)
-
Ethanol (Absolute)
-
Hydrochloric Acid (10%)
Step-by-Step Methodology
-
Preparation: Dissolve 0.01 mol of 3-nitrobenzhydrazide in 50 mL of absolute ethanol containing 0.01 mol of KOH.
-
Addition: Add 0.012 mol of CS₂ dropwise to the solution at room temperature with constant stirring.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) for 6–8 hours.
-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Evolution of H₂S gas (rotten egg smell) indicates cyclization.
-
-
Concentration: Evaporate the solvent under reduced pressure to approximately 1/3 of the original volume.
-
Precipitation: Pour the residue into crushed ice and acidify with dilute HCl to pH 2–3. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure yellow crystals.
Figure 2: Synthetic workflow for the cyclization of hydrazide to oxadiazole-2-thiol.
Structural Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral data must be verified.
| Technique | Diagnostic Signal | Structural Assignment |
| FT-IR | 2550–2570 cm⁻¹ | S-H stretch (Confirms thiol form) |
| 1610–1620 cm⁻¹ | C=N stretch (Oxadiazole ring) | |
| 1530, 1350 cm⁻¹ | NO₂ stretch (Asymmetric/Symmetric) | |
| 1100–1200 cm⁻¹ | C=S stretch (Confirms thione tautomer) | |
| ¹H NMR | δ 14.0–14.5 ppm (s, 1H) | -SH / -NH (Exchangeable proton) |
| (DMSO-d₆) | δ 8.6–8.8 ppm (s, 1H) | Ar-H (C2 proton of phenyl ring) |
| δ 8.3–8.5 ppm (d, 1H) | Ar-H (Ortho to NO₂) | |
| Mass Spec | m/z 223 (M⁺) | Molecular Ion Peak |
| m/z 177 | Loss of NO₂ group |
Critical Quality Attribute: The presence of the S-H stretch at ~2560 cm⁻¹ in IR and the singlet at ~14.0 ppm in NMR are the definitive markers for the successful formation of the oxadiazole-2-thiol core.
Biological & Pharmacological Potential
The this compound core is a "privileged scaffold" in medicinal chemistry due to its electronic properties and ability to form hydrogen bonds.
Antimicrobial Activity
Derivatives of this compound exhibit significant activity against Gram-negative bacteria (E. coli, P. aeruginosa) and Gram-positive bacteria (S. aureus). The mechanism typically involves the inhibition of bacterial DNA gyrase or cell wall synthesis.
Anticancer Properties
The oxadiazole thione moiety has been identified as a bioisostere for amide groups in various kinase inhibitors. The 3-nitro group enhances lipophilicity and electron-withdrawal, potentially increasing binding affinity to target enzymes.
Synthetic Utility (S-Alkylation)
This compound serves as the parent scaffold for synthesizing S-substituted thioethers and Mannich bases .
-
Reaction: Thiol + Alkyl Halide + Base → S-Alkyl Derivative.
-
Application: These derivatives often show superior bioavailability compared to the parent thiol.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. May release toxic fumes (NOx, SOx) upon thermal decomposition.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative dimerization to disulfides.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved from [Link]
-
PubChem. (2024). 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (Isomer Reference).[2] National Library of Medicine.[2] Retrieved from [Link]
-
Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of this compound. ResearchGate. Retrieved from [Link]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for carboxylic acids and amides make it a valuable scaffold in drug design.[3] Derivatives of 1,3,4-oxadiazole, particularly those incorporating a thiol group, exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4]
This application note provides a detailed, field-proven protocol for the synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, starting from the commercially available 3-nitrobenzoic acid. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.
Overall Synthetic Pathway
The synthesis is a multi-step process that begins with the activation of the carboxylic acid, followed by the formation of a key hydrazide intermediate, and culminates in a cyclization reaction to form the desired heterocyclic ring.
Diagram 1: Overall synthetic workflow.
Part 1: Synthesis of 3-Nitrobenzoyl Hydrazide (Intermediate)
Principle & Rationale
The initial step involves converting 3-nitrobenzoic acid into its corresponding hydrazide. Direct reaction of a carboxylic acid with hydrazine is often inefficient. Therefore, the carboxylic acid is first activated by converting it into an ester, specifically methyl 3-nitrobenzoate. This esterification is typically acid-catalyzed, following the Fischer esterification mechanism. The resulting ester is a more reactive electrophile that readily undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the stable 3-nitrobenzoyl hydrazide intermediate.[1][4][5]
Experimental Protocol: Step-by-Step
Step 1.A: Esterification of 3-Nitrobenzoic Acid
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-nitrobenzoic acid (0.1 mol, 16.7 g).
-
Add absolute methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2-3 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Petroleum ether, 1:3).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Pour the resulting residue into 250 mL of cold distilled water. The methyl 3-nitrobenzoate will precipitate as a solid.
-
Filter the solid product, wash thoroughly with water to remove any residual acid, and dry. This crude ester is typically of sufficient purity for the next step.
Step 1.B: Hydrazinolysis of Methyl 3-Nitrobenzoate
-
In a 250 mL round-bottom flask, dissolve the crude methyl 3-nitrobenzoate (from the previous step) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (85-99%) (0.2 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Upon completion, cool the reaction mixture in an ice bath. The 3-nitrobenzoyl hydrazide will crystallize out of the solution.
-
Filter the crystalline product, wash with a small amount of cold ethanol, and dry thoroughly.
Part 2: Synthesis of this compound
Principle & Mechanism
This final stage is the hallmark of the synthesis: the construction of the 1,3,4-oxadiazole ring. The reaction proceeds by treating the 3-nitrobenzoyl hydrazide with carbon disulfide in an alcoholic alkaline medium (e.g., potassium hydroxide in ethanol).[6][7]
The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide. The alkaline conditions deprotonate the resulting intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the oxygen atom, followed by dehydration, to form the stable aromatic 1,3,4-oxadiazole ring. The final product exists in a thiol-thione tautomeric equilibrium.[7]
Diagram 2: Simplified reaction mechanism.
Experimental Protocol: Step-by-Step
-
In a 250 mL round-bottom flask, dissolve 3-nitrobenzoyl hydrazide (0.05 mol) in absolute ethanol (80 mL).
-
Add potassium hydroxide (0.05 mol, 2.8 g) to the solution and stir until it dissolves.
-
To this alkaline solution, add carbon disulfide (0.06 mol, 3.6 mL) dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture under reflux for 10-12 hours. The color of the solution will typically change.
-
After reflux, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in approximately 200 mL of distilled water.
-
Acidify the aqueous solution to a pH of 2-3 by the slow addition of cold 4N hydrochloric acid. This will cause the product to precipitate.
-
Filter the crude solid product, wash it thoroughly with cold distilled water to remove any inorganic salts, and then with a small amount of diethyl ether.
-
Purify the final product by recrystallization from ethanol to obtain this compound as a solid.[4]
Materials & Reagents Summary
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| 3-Nitrobenzoic Acid | 167.12 | 16.7 g | Starting Material |
| Methanol (Absolute) | 32.04 | ~100 mL | Solvent for Esterification |
| Sulfuric Acid (Conc.) | 98.08 | 2-3 mL | Catalyst |
| Hydrazine Hydrate (85-99%) | 50.06 (for 100%) | ~0.2 mol | Reagent for Hydrazinolysis |
| Ethanol (Absolute) | 46.07 | ~180 mL | Solvent |
| Potassium Hydroxide | 56.11 | 2.8 g | Base for Cyclization |
| Carbon Disulfide | 76.14 | 3.6 mL | Reagent for Cyclization |
| Hydrochloric Acid (4N) | 36.46 | As needed | For Acidification |
Characterization of Final Product
The structure of the synthesized this compound can be confirmed using standard spectroscopic methods. Published data reports the following characteristic signals[4]:
-
IR (KBr, cm⁻¹): ~2569 (S-H stretch), ~1530 (C=N stretch), ~1200 (C-O stretch).
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons typically appear between 7.28-8.66 ppm, and the thiol proton (SH) appears as a singlet at a higher chemical shift, around 12.35 ppm.
-
Mass Spectrometry (MS): A molecular ion peak (M+) is expected at m/z 223.[5]
Safety Precautions and Handling
-
General: All steps should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Nitrobenzoic Acid: Causes serious eye irritation. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Hydrazine Hydrate: Is a toxic and corrosive substance. It is a suspected carcinogen. Handle with extreme care, avoiding all contact with skin and inhalation of vapors.
-
Carbon Disulfide (CS₂): Is highly flammable and has a low flash point. It is also toxic and can be absorbed through the skin. Ensure there are no ignition sources nearby when handling.
-
Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and potassium hydroxide are corrosive. Handle with care to avoid skin and eye burns.
References
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry; Vol. 23, No. 5 (2011), 2007-2010. [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of this compound. ResearchGate. [Link]
-
Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Assiut University Bulletin for Pharmaceutical Sciences. [Link]
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]
-
Synthesis and Screening of New[4][5][8]Oxadiazole,[1][4][8]Triazole, and[1][4][8]Triazolo[4,3-b][1][4][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
3-nitrobenzoic acid - Sdfine. Sdfine. [Link]
-
Synthesis of m-nitrobenzhydrazide. PrepChem.com. [Link]
-
Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. [Link]
-
3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. pubs.acs.org [pubs.acs.org]
Cyclization of 3-nitrobenzohydrazide with carbon disulfide and KOH
Abstract
This application note details the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol via the cyclization of 3-nitrobenzohydrazide using carbon disulfide (
Safety & Hazard Directives (Critical)
DANGER: Carbon Disulfide (
) Protocol
Neurotoxicity:
is a potent neurotoxin. All handling must occur within a certified chemical fume hood.Flammability:
has an auto-ignition temperature of just 90°C. NO OPEN FLAMES. Use only silicone oil baths or heating mantles with precise temperature control.H2S Evolution: The reaction releases Hydrogen Sulfide (
) gas, which is toxic and corrosive. Ensure the fume hood scrubber is active or vent into a neutralizing trap (e.g., NaOH solution).Energetic Precursor: 3-Nitrobenzohydrazide contains a nitro group and a hydrazine moiety. While generally stable, avoid subjecting the dry solid to friction or shock.
Reaction Mechanism & Theory
The transformation proceeds via a nucleophilic addition-elimination pathway.
-
Salt Formation: The hydrazide nitrogen attacks the electrophilic carbon of
under basic conditions (KOH), forming potassium 3-(3-nitrobenzoyl)dithiocarbazate. -
Cyclization: Upon heating (reflux), the dithiocarbazate intermediate undergoes intramolecular cyclization. The oxygen of the carbonyl group attacks the thiocarbonyl carbon, eliminating hydrogen sulfide (
) to close the 1,3,4-oxadiazole ring. -
Tautomerism: The final product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in the solid state.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Base-catalyzed cyclization pathway of 3-nitrobenzohydrazide with CS2 to form the 1,3,4-oxadiazole scaffold.
Materials & Equipment
| Reagent/Equipment | Grade/Spec | Purpose |
| 3-Nitrobenzohydrazide | >98% Purity | Starting Material |
| Carbon Disulfide ( | Anhydrous, >99% | Cyclizing Agent |
| Potassium Hydroxide (KOH) | Pellets, >85% | Base Catalyst |
| Ethanol (EtOH) | Absolute (99.8%) | Solvent |
| Hydrochloric Acid (HCl) | Conc. (37%) | Acidification/Precipitation |
| Reflux Setup | Condenser, N2 line | Reaction Containment |
| TLC Plates | Silica Gel | In-process Monitoring |
Experimental Protocol
Step 1: Reagent Preparation & Dissolution
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 3-nitrobenzohydrazide (1.81 g, 10 mmol) to the flask.
-
Add Absolute Ethanol (50 mL) .
-
Separately, dissolve KOH (0.84 g, 15 mmol, 1.5 eq) in Ethanol (10 mL) and add this solution to the RBF.
-
Note: The solution may turn yellow/orange due to the deprotonation of the hydrazide.
-
-
Stir at room temperature for 10 minutes to ensure partial solubility/salt formation.
Step 2: Addition of Carbon Disulfide
-
Crucial: Move the setup to a highly efficient fume hood.
-
Add Carbon Disulfide (
) (1.8 mL, ~30 mmol, 3.0 eq) dropwise to the reaction mixture over 5 minutes.-
Observation: A slight exotherm may occur. Ensure stirring is vigorous to mix the immiscible
initially.
-
Step 3: Reflux & Cyclization
-
Attach a reflux condenser and connect a gas trap (containing 10% NaOH) to the outlet to neutralize evolved
. -
Heat the reaction mixture to reflux (approx. 80°C) using an oil bath.
-
Maintain reflux for 4–6 hours .
-
Endpoint Detection: Monitor by TLC (Eluent: Chloroform:Methanol 9:1). The starting hydrazide (
) should disappear, and a new spot ( ) should appear. -
Visual Cue: Evolution of
(rotten egg smell detected if trap is not 100% efficient) usually ceases when the reaction is complete.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to approximately 20% of its original volume.
-
Dilution: Dilute the residue with ice-cold distilled water (50 mL) . The potassium salt of the product is water-soluble; filter this solution to remove any unreacted insoluble impurities.
-
Acidification: While stirring, carefully acidify the clear filtrate with Conc. HCl dropwise until pH 2–3 is reached.
-
Observation: A voluminous yellow/pale-yellow precipitate will form immediately (this is the thiol product).
-
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (
mL) to remove excess acid and KCl salts.
Step 5: Purification
-
Recrystallize the crude solid from Ethanol or an Ethanol:Water (8:2) mixture.
-
Dry the purified crystals in a vacuum oven at 50°C for 4 hours.
Figure 2: Experimental Workflow (DOT Visualization)
Caption: Step-by-step isolation protocol for this compound.
Characterization & Validation
The product, This compound , should exhibit the following physicochemical properties.
| Parameter | Expected Value | Notes |
| Appearance | Yellowish crystalline solid | Color intensifies with nitro conjugation. |
| Yield | 65% – 85% | Dependent on dryness of reagents. |
| Melting Point | 206°C – 210°C | Sharp melting point indicates high purity. |
| IR (KBr) | 2569 | Presence of S-H confirms thiol tautomer; absence of strong C=O confirms cyclization. |
| The -SH proton is often broad and exchangeable ( | ||
| Mass Spec (ESI) | Molecular formula: |
Troubleshooting Guide
-
Low Yield: Ensure the ethanol is absolute. Water can compete with the nucleophilic attack or hydrolyze the
. Increase reflux time if TLC shows starting material. -
Product is Oily/Sticky: This often indicates incomplete acidification or trapped solvent. Triturate the oil with cold ether or hexanes to induce crystallization.
-
Impurity (Thiadiazole): If the reaction is accidentally acidified before cyclization or if strong acid is used as the catalyst instead of KOH, the 1,3,4-thiadiazole derivative may form. Ensure basic conditions are maintained throughout the reflux.
References
-
Rehman, A. et al. (2013).[1] Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of this compound. ResearchGate. Link
-
Hasan, A., Gapil, S., & Khan, I. (2011).[2] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[2] Link
-
Koparir, M. et al. (2013).[1] The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Oriental Journal of Chemistry. Link
-
Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Link
-
Karabanovich, G. et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives... Synthesis and evaluation. PMC (PubMed Central). Link
Sources
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Oxadiazole Thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Significance of Oxadiazole Thiol Derivatives and the Imperative for Standardized Susceptibility Testing
The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates, 1,3,4-oxadiazole derivatives, particularly those containing a thiol group, have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2][3][4] These compounds often exhibit their biological effects by targeting essential microbial enzymes and pathways, such as DNA gyrase, topoisomerase IV, and ergosterol biosynthesis.[1] The presence of the oxadiazole moiety can enhance the polarity and flexibility of the molecule, improving its interaction with target sites.[1]
Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of preclinical development for any new antimicrobial agent. It provides essential data on the compound's potency, spectrum of activity, and potential for clinical utility. This guide, designed for researchers and drug development professionals, offers a comprehensive overview of established AST methods tailored for the evaluation of oxadiazole thiol derivatives. We will delve into the principles, protocols, and critical considerations for broth microdilution, agar dilution, and disk diffusion methods, ensuring the generation of reliable and meaningful data.
I. Core Principles of Antimicrobial Susceptibility Testing
The primary objective of AST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5][6] This quantitative measure is fundamental for assessing the in vitro activity of a new compound and for comparing it with existing drugs. The choice of AST method often depends on the specific research question, the properties of the test compound, and the resources available.
II. Recommended AST Methods for Oxadiazole Thiol Derivatives
While several AST methods exist, three are predominantly recommended for the initial and comprehensive evaluation of novel compounds like oxadiazole thiol derivatives: broth microdilution, agar dilution, and disk diffusion.
A. Broth Microdilution Method
The broth microdilution method is considered the "gold standard" for determining MIC values due to its quantitative nature and reproducibility.[7][8] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[9][10]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the oxadiazole thiol derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most non-fastidious aerobic and facultative anaerobic bacteria.[7][8]
-
Microorganism: Use a pure, 18-24 hour culture of the test organism grown on an appropriate agar medium.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
-
2. Assay Procedure:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[11]
-
Add 100 µL of the 2x concentrated oxadiazole thiol derivative stock solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate.[11] Discard 100 µL from the last column of the dilution series.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[10]
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[10]
3. Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.[10]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5][6][10] The growth control well should show clear turbidity, and the sterility control should remain clear.[10]
| Microorganism | Oxadiazole Thiol Derivative (µg/mL) | Control Antibiotic (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 | 0.5 |
| Escherichia coli ATCC 25922 | 8 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 2 |
| Candida albicans ATCC 90028 | 4 | 0.25 |
Note: The above data is illustrative. Actual MIC values will vary depending on the specific compound and microbial strain.
Caption: Workflow for the Broth Microdilution Method.
B. Agar Dilution Method
The agar dilution method is another reliable technique for determining MICs and is particularly useful for testing multiple isolates simultaneously.[9][12] In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes.
1. Preparation of Materials:
-
Test Compound: Prepare a series of dilutions of the oxadiazole thiol derivative in a suitable solvent at 10 times the final desired concentrations.
-
Media: Mueller-Hinton Agar (MHA) is the standard medium.[13]
-
Microorganism: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).
2. Assay Procedure:
-
Melt the MHA and cool it to 45-50°C in a water bath.
-
Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA to achieve the final desired concentrations.[13] Mix well and pour into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
Spot-inoculate the surface of each agar plate with a standardized suspension of the test organisms (approximately 1-2 µL, delivering about 10⁴ CFU per spot). An inoculum-replicating device can be used for this purpose.
-
Include a control plate with no antimicrobial agent.
3. Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism.
Caption: Workflow for the Agar Dilution Method.
C. Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative technique that is widely used for routine susceptibility testing.[14][15][16] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface will create a concentration gradient of the drug as it diffuses into the medium.
1. Preparation of Materials:
-
Disks: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the oxadiazole thiol derivative. The optimal concentration will need to be determined empirically.
-
Media: Mueller-Hinton Agar (MHA) is the recommended medium.[17]
-
Microorganism: Prepare a standardized inoculum (0.5 McFarland standard) as previously described.
2. Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.[17]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
Aseptically apply the impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
3. Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[17]
-
Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data and the establishment of interpretive criteria, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]
Sources
- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 8. clpmag.com [clpmag.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. asm.org [asm.org]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
- 19. mjima.org [mjima.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the technical support guide for the synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and achieve higher yields of this valuable heterocyclic compound.
Synthesis Overview
The synthesis of this compound is a well-established multi-step process.[1] The most common and reliable route begins with 3-nitrobenzoic acid and proceeds through three key transformations:
-
Esterification: Conversion of 3-nitrobenzoic acid to its corresponding methyl or ethyl ester.
-
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form 3-nitrobenzoyl hydrazide.[2]
-
Cyclization: Reaction of the hydrazide with carbon disulfide in a basic medium to form a potassium dithiocarbazinate salt, followed by acidic workup to yield the final 1,3,4-oxadiazole-2-thiol.[3][4]
This guide will focus on troubleshooting and optimizing the critical second and third stages of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?
Answer: Low yield is a common issue that can arise from inefficiencies in multiple steps. Let's break down the most critical points for optimization.
-
Cause A: Incomplete Hydrazinolysis (Step 2). The conversion of the ester to the hydrazide is crucial. If this reaction is incomplete, you will carry unreacted starting material into the next step, which will not cyclize and will complicate purification.
-
Expert Insight: Hydrazine hydrate is a strong nucleophile, but the reaction requires sufficient time and appropriate conditions to go to completion. The use of absolute ethanol is recommended as excess water can lead to hydrolysis of the ester back to the carboxylic acid.[2]
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester. A common solvent system is ethyl acetate/hexane.
-
Extend reflux time: If the reaction stalls, extend the reflux period. Some protocols recommend refluxing for up to 8-12 hours.[5]
-
Use excess hydrazine: A molar excess of hydrazine hydrate (e.g., 2 equivalents) can help drive the reaction to completion.[6]
-
-
-
Cause B: Inefficient Dithiocarbazinate Salt Formation and Cyclization (Step 3). This is the most complex step and often the primary source of yield loss.
-
Expert Insight: The reaction of the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) forms a potassium dithiocarbazinate intermediate.[7] This salt is then cyclized upon heating, and the final product precipitates upon acidification. Several factors can go wrong here.
-
Solution:
-
Reagent Quality and Stoichiometry: Ensure your KOH is fresh and as anhydrous as possible. Use equimolar amounts of the hydrazide, KOH, and CS₂.[5]
-
Temperature Control: The initial reaction to form the salt is often done at a lower temperature before refluxing. Maintain a controlled reflux temperature (around 80-90°C in ethanol) for the specified time (typically 8-12 hours).[5][8]
-
Efficient Acidification: After reflux, the reaction mixture should be cooled, often in an ice bath, before acidification.[5] Acidify slowly with dilute HCl (e.g., 2-4 N) until the pH is around 2-3 to ensure complete precipitation of the thiol.[2] Hasty acidification can lead to decomposition.
-
-
Question 2: During the final acidification step, my product precipitates as an oily or gummy solid, making it difficult to filter and purify. What's happening?
Answer: The formation of an oily product instead of a crystalline solid is typically due to the presence of impurities or improper precipitation technique.
-
Cause A: Presence of Unreacted Intermediates or Side Products. If the cyclization is incomplete, the uncyclized potassium dithiocarbazinate salt or other intermediates may interfere with crystallization. The formation of by-products is also a known issue in some 1,3,4-oxadiazole syntheses.[6]
-
Expert Insight: The thiol-thione tautomerism of the final product is a known characteristic of this class of compounds.[3][4] However, significant impurities will disrupt the crystal lattice formation.
-
Solution:
-
Ensure Complete Cyclization: Before acidification, take a small aliquot of the reaction mixture, acidify it, and check the crude product by TLC to ensure the hydrazide has been fully consumed.
-
Controlled Precipitation: Cool the reaction mixture thoroughly in an ice bath before and during acidification. Add the acid dropwise with vigorous stirring. This slower process encourages the formation of a crystalline solid over an amorphous oil.
-
-
-
Cause B: Inadequate Purification. The crude product often requires further purification to obtain a clean, crystalline solid.
-
Solution:
-
Recrystallization: This is the most effective method for purification.[2][9] A common and effective solvent system is ethanol or an ethanol-water mixture.[2][8] Dissolve the crude product in a minimal amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists, then allow it to cool slowly.[9]
-
-
Question 3: My final product is discolored (e.g., dark yellow or brown) instead of the expected pale yellow solid. What causes this and how can I fix it?
Answer: Discoloration is almost always due to impurities, which can be either residual reagents or decomposition by-products.
-
Cause A: Residual Iodine from Side Reactions. While not a primary reagent in this specific synthesis, trace impurities or alternative synthesis routes can sometimes involve oxidative steps where iodine might be used or formed.[10] More commonly, thermal decomposition during a lengthy reflux can generate colored impurities.
-
Cause B: Thiol Oxidation. The thiol group (-SH) can be susceptible to oxidation, especially if the product is exposed to air for extended periods at high temperatures, leading to disulfide bond formation and other colored by-products.
-
Solution:
-
Optimize Reflux Time: Avoid unnecessarily long reflux times. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
-
Purification by Recrystallization: As mentioned previously, recrystallization is highly effective at removing colored impurities.[9] If the color persists, a second recrystallization may be necessary.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.
-
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
-
Q1: How critical is the purity of the starting 3-nitrobenzoyl hydrazide?
-
A1: It is highly critical. Impurities in the hydrazide, such as unreacted ester or hydrolyzed carboxylic acid, will not participate in the cyclization reaction and will lead to lower yields and complicate the final purification. It is recommended to recrystallize the hydrazide from ethanol to ensure high purity before proceeding to the cyclization step.[5][6]
-
-
Q2: What are the key safety precautions when working with carbon disulfide (CS₂) and hydrazine hydrate?
-
A2: Both reagents are hazardous.
-
Carbon Disulfide (CS₂): It is extremely flammable with a very low flash point and is highly toxic. Always handle it in a well-ventilated fume hood, away from any potential ignition sources.
-
Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety goggles, and always work within a fume hood.
-
-
-
Q3: Can I use a different base instead of potassium hydroxide (KOH)?
-
A3: While KOH is the most commonly cited base for this reaction, sodium hydroxide (NaOH) has also been used.[4][8] However, the solubility of the resulting sodium dithiocarbazinate salt may differ from the potassium salt, potentially affecting the reaction kinetics and yield. It is recommended to stick with the literature-proven base (KOH) unless you are specifically investigating the effects of different cations.
-
-
Q4: What is the expected melting point for this compound?
-
A4: While minor variations exist in the literature, a sharp melting point is a good indicator of purity. You should compare your experimentally determined melting point with reported values from reliable sources.
-
-
Q5: My 1H NMR spectrum shows a broad singlet far downfield. What is this peak?
-
A5: The proton of the thiol group (-SH) is acidic and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet in the region of δ 12-14 ppm in DMSO-d6.[2] The aromatic protons of the 3-nitrophenyl group will appear further upfield, typically between δ 7.0 and 8.7 ppm.[2]
-
Data and Protocols
Table 1: Recommended Reagent Stoichiometry and Conditions
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Key Conditions | Typical Yield |
| Hydrazinolysis | Ester | Hydrazine Hydrate (2 eq) | - | Absolute Ethanol | Reflux for 6-12 hours | >90% |
| Cyclization | Hydrazide (1 eq) | KOH (1 eq) | CS₂ (1 eq) | Ethanol | Reflux for 8 hours at 80-90°C | 70-85%[11] |
| Workup | Reaction Mixture | Dilute HCl | - | Water | Cool to 0°C, acidify to pH 2-3 | - |
Experimental Protocol: Cyclization and Purification
This protocol is a synthesized standard procedure based on common literature methods.[2][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzoyl hydrazide (1.0 eq) and potassium hydroxide (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of hydrazide).
-
Addition of CS₂: Cool the mixture in an ice bath and add carbon disulfide (1.0 eq) dropwise while stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90°C) for 8 hours. The reaction progress can be monitored by TLC.
-
Concentration: After reflux, concentrate the reaction mixture to about half its volume using a rotary evaporator.
-
Precipitation: Cool the concentrated mixture in an ice bath. Pour the cooled mixture into a beaker of cold water and acidify slowly with 4 N HCl, while stirring, until the pH of the solution is between 2 and 3. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of this compound. ResearchGate. [Link]
-
Murthy, S., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[2][3][12]Oxadiazole,[1][2][12]Triazole, and[1][2][12]Triazolo. ACS Omega. [Link]
-
Hwang, J. Y., et al. (2005). Solid-phase synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via selective, reagent-based cyclization of acyldithiocarbazate resins. Journal of Combinatorial Chemistry, 7(6), 816-819. [Link]
-
Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30). [Link]
-
Koparir, M., & Cansiz, A. (2015). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Journal of Chemistry and Chemical Engineering, 9, 23-30. [Link]
-
Hwang, J. Y., et al. (2005). Solid-Phase Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Selective, Reagent-Based Cyclization of Acyldithiocarbazate Resins. ResearchGate. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). 5-Furan-2yl[2][3][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 12(8), 1910-1921. [Link]
-
Kumar, V., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. [Link]
-
Pinner, A. (1894). Ueber die Einwirkung von Hydrazin auf Imidoäther. Berichte der deutschen chemischen Gesellschaft, 27(1), 990-1004. (Historical context for dithiocarbazinate formation). [Link]
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (2008). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 20(5), 3467-3470. [Link]
-
Kumar, V., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Karabanovich, G., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 16(5), e0252084. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Dobrotă, C., et al. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors Theses. [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 357-399. [Link]
-
Rauf, A., et al. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 15(6), 2569-2573. [Link]
-
Rominger, F., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(46), 9443-9449. [Link]
-
Kumar, S., & Singh, P. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280. [Link]
-
Castro, E. A., et al. (2000). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. Molecules, 5(8), 1014-1019. [Link]
-
Wu, J., et al. (2010). PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. Organic syntheses, 87, 207-215. [Link]
-
Gholivand, K., et al. (2018). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. Avicenna Journal of Clinical Microbiology and Infection, 5(2), 47-52. [Link]
-
Fedorov, I. S., & Kutyashev, I. B. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2588. [Link]
-
Głowacka, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2390. [Link]
- Harmon, J. (1942). Preparation of dithiocarbamates. U.S.
-
Kumar, A., et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 10(1), 127-136. [Link]
Sources
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- 5. rjptonline.org [rjptonline.org]
- 6. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
Recrystallization solvents for purifying 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most commonly reported and effective solvent for the recrystallization of this compound?
A1: Based on available literature and the structural characteristics of the molecule, ethanol is the most frequently cited and generally effective solvent for the recrystallization of 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol derivatives.[1] For the specific compound, this compound, recrystallization from ethanol has been successfully employed.[1] Methanol has also been reported for the recrystallization of related intermediates and can be considered a viable alternative.[2][3][4]
Q2: Why are polar protic solvents like ethanol and methanol good choices for this compound?
A2: The choice of solvent is dictated by the principle of "like dissolves like." this compound is a polar molecule due to the presence of several functional groups:
-
1,3,4-oxadiazole ring: A polar heterocyclic system.
-
Nitro group (-NO2): A strongly electron-withdrawing and highly polar group.
-
Thiol group (-SH): A polarizable group capable of hydrogen bonding.
Ethanol and methanol are polar protic solvents that can engage in hydrogen bonding, which allows them to effectively solvate the polar functionalities of the target compound at elevated temperatures. Upon cooling, the solubility decreases significantly, promoting the formation of pure crystals.
Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds with lower melting points or when the solution is highly concentrated. To remedy this, you should reheat the solution to redissolve the oil and add a small amount of additional hot solvent to dilute the solution slightly. Then, allow the solution to cool more slowly to encourage crystallization at a temperature below the compound's melting point.
Q4: I have very low recovery of my purified compound. What are the likely causes?
A4: Low recovery is typically due to one of the following:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. To address this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Premature crystallization: If the compound crystallizes too early, for instance, during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent redissolving your product.
Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A5: This is likely due to either using too much solvent or the formation of a supersaturated solution. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
Reducing solvent volume: If the solution is too dilute, you will need to evaporate some of the solvent to reach the saturation point.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Solvent Selection and Optimization
While ethanol is a reliable starting point, you may need to explore other options if you are co-purifying impurities with similar solubility profiles. The following table provides a list of potential solvents, ordered by decreasing polarity, that can be screened for their effectiveness.
| Solvent | Polarity | Boiling Point (°C) | Rationale and Potential Issues |
| Water | High | 100 | The compound is likely to have low solubility in water, which could be advantageous for a mixed-solvent system. |
| Methanol | High | 65 | Similar to ethanol, a good candidate for a primary solvent. Its lower boiling point allows for easier removal. |
| Ethanol | High | 78 | The recommended starting solvent due to its proven effectiveness with similar compounds.[1] |
| Acetone | Medium-High | 56 | A polar aprotic solvent that can be effective. Its low boiling point is a practical advantage. |
| Ethyl Acetate | Medium | 77 | A less polar option that may be useful if impurities are highly polar. |
| Toluene | Low | 111 | Due to the aromatic nature of the target compound, toluene could be a suitable solvent, especially for removing non-aromatic impurities. |
| Hexane | Low | 69 | Likely to be a poor solvent for this polar compound, but it can be an excellent "anti-solvent" in a mixed-solvent system. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
A mixed-solvent system is ideal when your compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" or "anti-solvent"), and both solvents are miscible.
-
Dissolution: Dissolve the crude compound in a minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of ethanol and water (in the same approximate ratio as your final solvent mixture) for the washing step.
References
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Biocyclopedia. (2026).
- E-RESEARCHCO. (2019). Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. Journal of Biological and Chemical Chronicles, 5(1), 71-75.
- University of Rochester, Department of Chemistry.
- Rehman, et al. (2026). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of this compound.
- PubChem. 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine.
- ResearchGate. (2025).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- ResearchGate. (2025). Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs.
- Recrystalliz
- PubChem. 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol.
- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2017).
- Synthesis and New Anticandidal Agents. PMC - NIH.
- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025). RJPT.
- BenchChem. (2025). Purifying Crude 3,5-Bis(3-nitrophenyl)
- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
Sources
Optimizing reflux time for oxadiazole synthesis in ethanolic KOH
Topic: Reflux Time Optimization for Ethanolic KOH Cyclization
Route: Acyl Hydrazide + Carbon Disulfide (
Executive Summary & Scope
This technical guide addresses the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols (also existing as thiones) via the reaction of acid hydrazides with carbon disulfide (
Unlike
The Optimization Matrix: Reflux Time vs. Yield
Note: The following data summarizes trends observed across multiple substrate classes (aryl, alkyl, pyridyl). Optimal times vary by substituent electronics.
| Reflux Time | Reaction Stage | Typical Yield | Observation / Risk |
| 0 - 2 Hours | Salt Formation | < 10% | Incomplete. The potassium dithiocarbazate intermediate forms (often a yellow/orange precipitate) but has not cyclized. Acidification yields linear dithiocarbazic acid, not the ring. |
| 4 - 6 Hours | Onset of Cyclization | 40 - 60% | Variable. |
| 10 - 14 Hours | Optimal Window | 75 - 92% | Target Zone. |
| 24+ Hours | Degradation | 50 - 65% | Diminishing Returns. Prolonged heating in base can hydrolyze the amide bond of the hydrazide or cause desulfurization of the product. |
Standard Operating Procedure (SOP)
Use this baseline protocol to calibrate your specific optimization.
-
Dissolution: Dissolve acid hydrazide (1.0 eq) in absolute ethanol (10-15 volumes).
-
Base Addition: Add KOH (1.5 eq) dissolved in minimal ethanol. Stir at Room Temperature (RT) for 30 mins.
-
Reagent Addition: Add
(2.0 - 2.5 eq) dropwise at RT.-
Checkpoint: A precipitate (potassium dithiocarbazate) often forms immediately.
-
-
Reflux: Heat to reflux (
).-
Monitor: Place lead acetate paper over the condenser outlet to detect
evolution. -
Endpoint: Reflux until lead acetate paper no longer darkens (typically 10-14h).
-
-
Workup: Distill off excess solvent. Dissolve residue in water.[1][2] Acidify with 10% HCl to pH 2-3. Collect the precipitate.
Visualization: Reaction Mechanism & Pathway
The following diagram illustrates the critical intermediate step that dictates the reflux time requirement.
Caption: Mechanism of base-catalyzed cyclization. The transition from the Dithiocarbazate Salt (Yellow) to the Product requires sustained thermal energy to drive
Troubleshooting Guide (FAQ)
Issue 1: "I refluxed for 6 hours, but upon acidification, I got a sticky gum instead of a solid."
Diagnosis: Incomplete Cyclization. Explanation: You likely isolated the linear dithiocarbazic acid (the protonated form of the intermediate) mixed with some product. The intermediate is often less crystalline than the cyclic product. Solution:
-
Extend Reflux: Return the gum to ethanolic KOH and reflux for an additional 6–8 hours.
-
Monitor
: Do not stop heating until gas evolution (rotten egg smell/lead acetate test) completely stops.
Issue 2: "The reaction mixture turned black/tarry after 12 hours."
Diagnosis: Thermal Decomposition or Oxidation. Explanation: While oxadiazoles are stable, the thiol group (-SH) is susceptible to oxidation to disulfides under basic reflux conditions if air is present, or the hydrazine moiety may degrade. Solution:
-
Inert Atmosphere: Perform the reflux under Nitrogen (
) to prevent oxidation of the thiol. -
Solvent Quality: Ensure ethanol is aldehyde-free. Aldehyde impurities in ethanol can react with the starting hydrazide to form hydrazones (Schiff bases), diverting the reaction.
Issue 3: "My TLC shows the starting material is gone, but the product spot isn't moving."
Diagnosis: Salt Formation vs. Product. Explanation: In the basic reaction mixture, the product exists as the potassium salt (oxadiazole-S-K), which is highly polar and stays at the baseline of most organic TLC systems (e.g., Hexane:EtOAc). Solution:
-
Mini-Workup for TLC: Take a 0.5 mL aliquot, acidify it with dilute HCl in a vial, extract with Ethyl Acetate, and then spot the organic layer. This converts the salt to the neutral thiol/thione for accurate
assessment.
Decision Logic for Optimization
Caption: Decision tree for determining the reaction endpoint. Relying solely on time is less accurate than monitoring gas evolution and TLC.
References
-
Koparir, M., et al. (2005). Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Molecules, 10(2), 475-480. [Link]
-
Jha, K. K., et al. (2022).[3][4] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.[4] [Link]
-
Somani, R. R., & Shirodkar, P. Y. (2009). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 21(9), 7405. [Link]
Sources
Validation & Comparative
Technical Guide: Oxadiazole Thiols as Next-Generation Corrosion Inhibitors
[1]
Executive Summary
In the search for environmentally benign corrosion inhibitors, 1,3,4-oxadiazole-2-thiol derivatives have emerged as high-performance alternatives to traditional toxic azoles (like Benzotriazole) and amine-based inhibitors.[1] This guide evaluates the electrochemical performance, adsorption mechanisms, and toxicity profiles of oxadiazole thiols compared to industry standards.
Key Finding: 5-substituted-1,3,4-oxadiazole-2-thiols demonstrate inhibition efficiencies (
The Chemical Candidate: 1,3,4-Oxadiazole-2-Thiol
Unlike simple aliphatic amines, the oxadiazole thiol core functions through a unique thiol-thione tautomerism .[1] This equilibrium is critical for its "mixed-mode" adsorption capability.[1]
Comparative Performance Analysis
Scenario A: Mild Steel in 1.0 M HCl (Acid Pickling)
The Standard: Thiourea (effective but suspected carcinogen) or Propargyl Alcohol. The Challenger: 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT).[1][2]
Performance Data:
| Parameter | Standard (Thiourea/Blank) | Oxadiazole Thiol (APOT) | Verdict |
|---|
| Inhibition Efficiency (
Data Source: Derived from consensus on APOT/MPOT derivatives in 1M HCl [1, 2].
Scenario B: Copper in 3.5% NaCl (Marine/Cooling Systems)
The Standard: Benzotriazole (BTA). The "Gold Standard" for copper, but highly toxic to aquatic life. The Challenger: 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT).[1][3]
Performance Data:
| Parameter | Standard (BTA) | Oxadiazole Thiol (PyODT) | Verdict |
|---|
| Max Efficiency (
Data Source: PyODT performance in saline environments [3, 4].
Mechanistic Insight: The Adsorption Workflow
The high efficiency of oxadiazole thiols is attributed to the Langmuir Adsorption Isotherm .[2] The molecule displaces water molecules from the metal surface and forms a compact barrier film.
Visualization: Adsorption Mechanism
The following diagram illustrates the pathway from bulk solution to stable film formation.
Caption: Step-wise mechanism of oxadiazole thiol adsorption, highlighting the dual physisorption/chemisorption pathways that lead to high surface coverage (
Experimental Validation Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify Charge Transfer Resistance (
-
Cell Setup: Three-electrode cell (Working: Mild Steel/Cu; Counter: Pt mesh; Ref: Ag/AgCl).
-
OCP Stabilization: Immerse sample for 30 mins until Open Circuit Potential (OCP) stabilizes (
mV/min). -
Frequency Sweep: Apply AC amplitude of 10 mV (rms) over frequency range
. -
Data Validation:
-
Check Kramers-Kronig consistency.[1]
-
Fit data to Equivalent Circuit:
(Randles circuit with CPE). -
Success Criteria:
must increase with inhibitor concentration.
-
Protocol B: Potentiodynamic Polarization (Tafel)
Objective: Determine corrosion current density (
-
Scan Range:
mV vs. OCP. -
Scan Rate: 0.5 mV/s (slow rate ensures steady-state).
-
Calculation: Extrapolate linear Tafel regions to
.
Visualization: Experimental Workflow
Caption: Standardized workflow for validating inhibitor efficiency, moving from chemical synthesis to electrochemical and surface morphological analysis.
Conclusion
Oxadiazole thiols represent a "sweet spot" in inhibitor development.[1] They combine the high electron density required for chemisorption (comparable to toxic standards like BTA) with a favorable toxicity profile . For mild steel in acid and copper in saline, they are not just alternatives; they are upgrades.
References
-
Kalia, V., et al. "Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution."[1][2] Asian Journal of Chemistry, vol. 33, no. 12, 2021.[1] Link
-
Fouda, A.S., et al. "Experimental investigation on the corrosion inhibition characteristics of mild steel by 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol."[1][5] Journal of Materials and Environmental Science, vol. 7, 2016.[6] Link
-
Cen, H., et al. "Combined Electrochemical, Raman Analysis and Machine Learning Assessments of the Inhibitive Properties of an 1,3,4-Oxadiazole-2-Thiol Derivative against Carbon Steel Corrosion."[1] Materials, vol. 15, no.[5][7] 6, 2022.[1] Link
-
Huang, H., et al. "The relationship between the inhibition performances of three benzo derivatives and their structures on the corrosion of copper." Corrosion Science (Contextual reference for BTA comparison). Link
-
US EPA. "Toxicity of Benzotriazole and its derivatives."[1][8] ChemicalBook / EPA Reports.[1] Link
Sources
- 1. Review of corrosive environments for copper and its corrosion inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
13C-NMR Spectral Analysis of 5-Substituted 1,3,4-Oxadiazole-2-Thiols: A Comparative Guide
Executive Summary
The 1,3,4-oxadiazole scaffold is a pharmacophore of immense significance in modern drug discovery, exhibiting broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, the structural characterization of 5-substituted 1,3,4-oxadiazole-2-thiols presents a persistent analytical challenge: thione-thiol tautomerism .
While 1H-NMR and FT-IR provide preliminary data, they often fail to definitively distinguish between the thione (NH/C=S) and thiol (SH/C-N) forms in solution. This guide establishes 13C-NMR spectroscopy as the definitive arbitrator for this structural assignment. We provide a comparative analysis of analytical techniques, detailed spectral fingerprinting data, and a self-validating experimental protocol to ensure reproducibility in your laboratory.
Part 1: The Analytical Challenge (Thione-Thiol Tautomerism)
In solution, 5-substituted 1,3,4-oxadiazole-2-thiols exist in a dynamic equilibrium between the thione (oxo-like) and thiol (mercapto) forms. This equilibrium is solvent-dependent and critical for biological activity, as the specific tautomer dictates binding affinity to protein targets.
Tautomeric Equilibrium Pathway[3]
The following diagram illustrates the structural flux and the critical carbon sites (C-2 and C-5) monitored during analysis.
Caption: Figure 1. The thione-thiol tautomeric equilibrium.[2][3][4][5][6][7] The C-2 carbon serves as the primary NMR reporter for structural assignment.
Part 2: Comparative Analysis (13C-NMR vs. Alternatives)
To validate why 13C-NMR is the superior choice for this specific application, we compare it against common alternatives.
| Feature | 13C-NMR (Recommended) | 1H-NMR | FT-IR | X-Ray Crystallography |
| Primary Detection | Carbon skeleton (C=S vs C-S) | Protons (NH vs SH) | Functional Groups (C=S stretch) | 3D Atomic Position |
| Resolution | High: Distinct shift difference (>15 ppm) between tautomers. | Low: NH/SH protons are often broad, exchangeable with solvent (D2O), or absent. | Medium: C=S bands (approx. 1250 cm⁻¹) can be obscured by fingerprint region noise. | Ultimate: But only applies to solid state; does not reflect solution dynamics. |
| Solvent Influence | Minimal impact on C-skeletal assignment. | High impact; solvent H-bonding shifts peaks significantly. | N/A (usually KBr pellet). | N/A. |
| Quantification | Quantitative with inverse gated decoupling. | Good, but integration errors occur with broad exchangeable peaks. | Qualitative only. | N/A. |
| Verdict | The Arbitrator. Unambiguous confirmation of the C-2 oxidation state. | Screening Tool. Good for substituent confirmation, poor for tautomer ID. | Supportive. Useful for solid-state confirmation. | Gold Standard (Solid). Irrelevant for solution-phase pharmacokinetics. |
Part 3: 13C-NMR Spectral Fingerprinting
This section details the specific chemical shifts required to validate your structure.[4][8] The data below is synthesized from extensive characterization of 5-aryl/alkyl-1,3,4-oxadiazoles.
The Diagnostic C-2 Peak (The "Thione" Signal)
The carbon at position 2 (between the oxygen and sulfur) is the most deshelded nucleus in the system when in the thione form.
-
Thione Form (C=S):
177.0 – 182.0 ppm -
Thiol Form / S-Alkylated (C-S-R):
158.0 – 169.0 ppm
The C-5 Peak (The Substituent Link)
The carbon at position 5 (linked to your R-group) is less sensitive to tautomerism but critical for backbone confirmation.
-
Range:
155.0 – 165.0 ppm [8] -
Differentiation: In the thione form, the gap between C-2 (~178 ppm) and C-5 (~160 ppm) is large (~18 ppm). In the S-substituted form, the gap narrows significantly (< 5-8 ppm), sometimes leading to signal overlap.
Summary Table of Chemical Shifts (DMSO-d6)
| Carbon Position | Thione Form ( | S-Substituted Form ( | |
| C-2 (C=S / C-S) | 177.0 – 182.0 | 158.0 – 169.0 | ~15 - 20 ppm (Diagnostic) |
| C-5 (C-O) | 155.0 – 161.0 | 162.0 – 166.0 | ~5 ppm |
| R-Group (Aryl) | 120.0 – 135.0 | 120.0 – 135.0 | Minimal |
Part 4: Experimental Protocols
To ensure data integrity, follow this self-validating workflow.
Synthesis of the Analyte (Standard Protocol)
Context: To generate the sample for analysis.
-
Reflux: React 5-substituted acid hydrazide (1.0 eq) with Carbon Disulfide (CS2, 3.0 eq) and KOH (1.5 eq) in Ethanol. Reflux for 12–24 hours.
-
Acidification: Cool and acidify with dilute HCl to pH 2–3.
-
Precipitation: The solid product (Thione form) precipitates. Filter and recrystallize from Ethanol/Water.
NMR Acquisition Protocol
Context: 13C-NMR requires specific parameters to detect quaternary carbons (C-2 and C-5) which have long relaxation times.
-
Instrument: 400 MHz or 500 MHz NMR (100/125 MHz for 13C).
-
Solvent: DMSO-d6 (Preferred for solubility and stabilizing the thione form).
-
Concentration: 20–30 mg in 0.6 mL solvent.
-
Pulse Sequence: zgpg30 (Power gated decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds (CRITICAL).
-
Reasoning: Quaternary carbons (C-2, C-5) lack attached protons to facilitate relaxation via NOE. A short D1 will result in these peaks being invisible or having very low intensity.
-
-
Scans: Minimum 1024 scans (to improve S/N ratio).
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow for structural determination.
Part 5: References
-
Synthesis and Characterization of Oxadiazole-2-Thiols: Title: Synthesis, in Vitro Cholinesterase Inhibition, Molecular Docking, DFT, and ADME Studies of Novel 1,3,4‐Oxadiazole‐2‐Thiol Derivatives.[8] Source: Chemistry & Biodiversity (via ResearchGate), 2022. URL:[Link]
-
Thione-Thiol Tautomerism Studies: Title: 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism.[4] Source: Molecules (MDPI), 2005. URL:[Link]
-
13C NMR Chemical Shift Data: Title: Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Source: Beilstein Journal of Organic Chemistry, 2016. URL:[Link]
-
Structural Features of Thiadiazole/Oxadiazole Ligands: Title: Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. Source: PMC (National Institutes of Health), 2020. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO analyses and thione-thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bingol.edu.tr [bingol.edu.tr]
- 10. d-nb.info [d-nb.info]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. scispace.com [scispace.com]
The Nitro Group's Crucial Role: A Comparative Guide to the Structure-Activity Relationship of Nitro-Substituted Oxadiazoles
The oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2] The introduction of a nitro group (-NO₂) to this privileged heterocycle dramatically influences its physicochemical properties and biological activity, often unlocking potent antimicrobial, anticancer, and enzyme inhibitory effects.[3][4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of nitro-substituted oxadiazoles, offering a comparative perspective on the 1,3,4- and 1,2,4-isomers and the critical impact of the nitro group's placement. Experimental data from authoritative studies are presented to support the mechanistic claims and guide future drug design efforts.
The Nitro Moiety: More Than Just an Electron-Withdrawing Group
The potent bioactivity of nitro-substituted oxadiazoles is intrinsically linked to the strong electron-withdrawing nature of the nitro group.[5] This functional group can significantly alter the molecule's electronic distribution, polarity, and potential for bioreductive activation. In many antimicrobial contexts, the nitro group acts as a prodrug element, undergoing intracellular reduction to generate cytotoxic reactive nitrogen species, a mechanism notably employed by nitroimidazole-based drugs like delamanid and pretomanid.[3] The presence of the nitro group has been proven essential for the efficacy of certain 1,3,4-oxadiazoles against Mycobacterium tuberculosis.[3][6]
A Tale of Two Isomers: 1,3,4- vs. 1,2,4-Oxadiazoles
The constitutional isomerism of the oxadiazole ring plays a pivotal role in defining the biological activity profile of nitro-substituted derivatives. Comparative studies have indicated that the 1,3,4-oxadiazole isomer is often favored over the 1,2,4-isomer for certain biological activities.
A comprehensive study evaluating antimicrobial and cholinesterase inhibitory activities found that 1,3,4-oxadiazoles were generally more potent than their 1,2,4-counterparts.[3][7] This preference can be attributed to differences in the electronic properties and spatial arrangement of the substituents, which in turn affect binding interactions with biological targets.
Dissecting the Structure-Activity Relationship: A Multi-Activity Comparison
The biological activity of nitro-substituted oxadiazoles is a complex interplay of the oxadiazole isomer, the number and position of nitro groups, and the nature of other substituents.
Antimicrobial Activity
The antimicrobial potential of nitro-substituted oxadiazoles is well-documented, with significant activity against a broad spectrum of pathogens, including mycobacteria, Gram-positive and Gram-negative bacteria, and fungi.[3][8]
Key SAR Insights for Antimicrobial Activity:
-
Nitro Group is Often Essential: The nitro moiety is frequently indispensable for potent antimicrobial effects, particularly against Mycobacterium tuberculosis.[3]
-
Positional Isomerism Matters: The position of the nitro group on an appended phenyl ring significantly impacts activity. For some 1,3,4-oxadiazole derivatives, a para-nitro substitution on the phenyl ring is preferred over meta and ortho positions for tuberculostatic activity.[8] In contrast, for certain 3,5-diaryl-1,2,4-oxadiazoles, an ortho-nitro substituent on the phenyl ring at the 5-position resulted in the highest antibacterial activity against E. coli.[9]
-
Dinitro-Substituents Can Enhance Potency: The presence of a 3,5-dinitrophenyl moiety has been identified as a key structural feature for potent antimicrobial activity in some series of 1,3,4-oxadiazoles.[3][10]
-
1,3,4-Oxadiazole Isomer is Often Favorable: Several studies have highlighted the superior antimicrobial performance of 1,3,4-oxadiazoles compared to their 1,2,4-isomers.[3][7]
Table 1: Comparative Antimicrobial Activity of Nitro-Substituted Oxadiazoles
| Compound ID | Oxadiazole Isomer | Nitro-Substitution Pattern | Target Organism | Activity (MIC in µM) | Reference |
| 1 | 1,2,4-Oxadiazole | 2-Nitrophenyl at C5 | E. coli | 60 | [9] |
| 2 | 1,2,4-Oxadiazole | 3-Nitrophenyl at C5 | E. coli | >100 | [9] |
| 3 | 1,2,4-Oxadiazole | 4-Nitrophenyl at C5 | E. coli | >100 | [9] |
| Compound Series A | 1,3,4-Oxadiazole | p-Nitrophenyl | M. tuberculosis | Active | [8] |
| Compound Series B | 1,3,4-Oxadiazole | 3,5-Dinitrophenyl | M. tuberculosis | Potent Activity (MIC ≥ 2 µM) | [3] |
Anticancer Activity
Nitro-substituted oxadiazoles have also emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against various cancer cell lines.
Key SAR Insights for Anticancer Activity:
-
Substituent Effects are Crucial: The nature and position of substituents on the phenyl rings of 2,5-disubstituted 1,3,4-oxadiazoles play a significant role in modulating their antiproliferative effects.[2]
-
Nitro Group Position Influences Cytotoxicity: A 4-nitro-substituted 1,3,4-oxadiazole derivative demonstrated significant efficacy against A549 lung cancer cells, with an IC₅₀ value of 4.13 µM.[2]
-
Complex Interplay of Factors: The overall anticancer activity is a result of the combined electronic and steric properties of all substituents on the molecule.[9]
Table 2: Comparative Anticancer Activity of Nitro-Substituted Oxadiazoles
| Compound ID | Oxadiazole Isomer | Nitro-Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Compound 28 | 1,3,4-Oxadiazole | 4-Nitrophenyl | A549 | 4.13 | [2] |
| Compound 28 | 1,3,4-Oxadiazole | 4-Nitrophenyl | MCF-7 | 4.25 | [2] |
Cholinesterase Inhibition
Certain nitro-substituted oxadiazoles have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
Key SAR Insights for Cholinesterase Inhibition:
-
1,3,4-Oxadiazoles are Potent Inhibitors: A series of 1,3,4-oxadiazoles demonstrated robust inhibitory activity against AChE, with IC₅₀ values as low as 1.47 µM.[3][7]
-
Dinitro-Substitution is Favorable: The 3,5-dinitrophenyl scaffold was identified as a key feature for potent AChE inhibition.[3]
-
Isomeric Preference: 1,3,4-oxadiazoles were generally more effective AChE inhibitors than their 1,2,4-isomers.[3][7]
Table 3: Comparative Cholinesterase Inhibitory Activity of Nitro-Substituted Oxadiazoles
| Compound Series | Oxadiazole Isomer | Nitro-Substitution Pattern | Target Enzyme | Activity (IC₅₀ in µM) | Reference |
| 2e | 1,3,4-Oxadiazole | 3,5-Dinitrophenyl | AChE | 1.47 | [3] |
| 4b | 1,2,4-Oxadiazole | 3,5-Dinitrophenyl | BChE | 45.09 | [3] |
Experimental Protocols
The synthesis and biological evaluation of nitro-substituted oxadiazoles follow established methodologies in medicinal chemistry.
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of 1,2-diacylhydrazines.[3]
Step-by-Step Protocol:
-
Hydrazide Formation: A substituted benzoic acid is converted to its corresponding ester, which is then reacted with hydrazine hydrate to yield the carbohydrazide.
-
Acylation: The resulting carbohydrazide is acylated with a nitro-substituted benzoyl chloride in the presence of a base (e.g., potassium carbonate) to form the 1,2-diacylhydrazine precursor.[3]
-
Cyclization: The 1,2-diacylhydrazine is subjected to dehydrative cyclization using a reagent such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.[11][12]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key aspects of the SAR and experimental workflows for nitro-substituted oxadiazoles.
Caption: Key SAR determinants for nitro-substituted oxadiazoles.
Caption: Generalized synthesis workflow for 1,3,4-oxadiazoles.
Caption: Workflow for biological activity screening.
Conclusion and Future Directions
The inclusion of a nitro group in the oxadiazole scaffold is a powerful strategy for the development of potent bioactive agents. The structure-activity relationship is finely tuned, with the choice of oxadiazole isomer and the precise positioning of the nitro substituent(s) being critical determinants of biological activity. The 1,3,4-oxadiazole isomer, often in combination with a 3,5-dinitrophenyl moiety, has emerged as a particularly promising structural motif for antimicrobial and cholinesterase inhibitory activities.
Future research should focus on elucidating the precise mechanisms of action of these compounds and exploring a wider range of substitutions to optimize their potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide offer a solid foundation for the rational design of next-generation nitro-substituted oxadiazole-based therapeutics.
References
- Mikuš, P., et al. (2026). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC.
- Mikuš, P., et al. (2026). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential.
- Salama, S. A., et al. (Year not specified). Synthesis of N-substituted oxadiazole derivatives.
- BenchChem. (2025).
- MDPI. (2021).
- PMC. (Year not specified). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC.
- Academia.edu. (Year not specified). Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities. Academia.edu.
- Karabanovich, G., et al. (2016).
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Royal Society of Chemistry.
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- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
- Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a comput
- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026).
- Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. (Year not specified). PMC.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
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- Anti-cancer activity of 1,3,4-oxadiazole and its deriv
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. As a Senior Application Scientist, this guide is structured to ensure not only procedural accuracy but also a deep understanding of the chemical principles that necessitate these safety measures. The structural complexity of this molecule, featuring a nitrophenyl group, a 1,3,4-oxadiazole core, and a thiol moiety, demands a rigorous and cautious approach to its disposal.
Hazard Assessment and Rationale for Specialized Disposal
This compound must be treated as hazardous waste. This classification is not merely a precaution but is based on the inherent risks associated with its constituent functional groups:
-
Nitrophenyl Group: Nitroaromatic compounds are recognized for their potential toxicity and environmental persistence.[1][2] Some can also possess energetic properties, making their uncontrolled disposal or incineration dangerous.[3] The recommended disposal method for similar nitrophenols is controlled incineration by a specialized facility to ensure complete combustion and to manage the emission of nitrogen oxide gases.[4]
-
Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their potent and unpleasant odors, with very low odor thresholds.[5] While some simple thiols can be chemically neutralized in the lab using an oxidizing agent like bleach (sodium hypochlorite), this is not recommended for this compound without specific studies.[6][7] The presence of the nitroaromatic ring could lead to unpredictable and potentially hazardous side reactions. Furthermore, the resulting oxidized waste and the bleach solution itself would likely still require disposal as hazardous waste.[5]
-
1,3,4-Oxadiazole Core: The oxadiazole ring system is a common scaffold in pharmacologically active molecules.[8][9] While the ring itself is relatively stable, the overall hazardous nature of the molecule is dictated by its substituents.
Given these factors, the primary and most critical directive is that This compound must be disposed of through a licensed and approved hazardous waste disposal company. [1][10][11][12][13] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any waste collection or disposal procedures, all personnel must be equipped with the appropriate PPE.[1]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1][10] | Protects eyes from potential splashes of the chemical, which may cause serious irritation.[14] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][10] | Prevents skin contact. Similar compounds are known to cause skin irritation.[11][14] |
| Protective Clothing | A standard laboratory coat, fully buttoned.[10] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[10][15] | Minimizes inhalation of any dust or vapors.[14] The thiol group suggests a potential for strong, unpleasant odors.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or waste this compound in its original container if possible, or in a dedicated, compatible, and clearly labeled waste container.[1]
-
This container must be in good condition with a secure, tightly-sealing lid.[1]
-
Any materials grossly contaminated with the solid chemical, such as weighing papers, pipette tips, and gloves, should be collected in a separate, clearly labeled hazardous waste container.[10][15] Avoid generating dust during collection.[3][10]
-
-
Liquid Waste:
Step 2: Labeling and Storage
-
Labeling: Clearly and accurately label the waste container with the full chemical name: "Hazardous Waste: this compound" and include the date of accumulation.[1] Ensure the label includes appropriate hazard warnings.
-
Storage:
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[1][15]
-
Provide the EHS office with a complete and accurate description of the waste to ensure it is handled and disposed of in compliance with all local, state, and federal regulations.[3][10]
Step 4: Spill Management and Decontamination
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[10]
-
Wearing the appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or diatomite.[10][15]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][15]
-
All materials used for cleanup must also be disposed of as hazardous waste.[5][10]
-
Glassware that has come into contact with the thiol compound should be decontaminated. A common procedure for thiols involves soaking the glassware in a bleach bath (a 1:1 mixture of bleach and water is often used) for at least 14-24 hours inside a fume hood.[5][6] After soaking, the glassware should be rinsed thoroughly with water before normal washing.[6] The used bleach solution should be collected and disposed of as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical safety and waste disposal. Always consult your institution's specific Environmental Health and Safety (EHS) policies and the most current Safety Data Sheet (SDS) for any chemical before handling or disposal. Adherence to all applicable local, state, and federal regulations is mandatory.
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-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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- Benchchem. (n.d.). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
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- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
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Reddit. (2025, September 9). 2-nitrophenol waste. Retrieved from [Link]
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- Aldrich. (2025, September 22). Safety Data Sheet for 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.
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Aiswarya, G., et al. (2019). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, August 18). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]
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- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
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A Researcher's Guide to the Safe Handling of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and logistical information for handling 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from analogous chemical structures to establish a robust safety protocol. A thorough risk assessment should be completed before any handling of this chemical.
Hazard Analysis: A Structurally-Informed Perspective
The potential hazards of this compound can be inferred from its three primary functional groups: the nitrophenyl group, the 1,3,4-oxadiazole core, and the thiol (-SH) group.
-
Nitrophenyl Group: Aromatic nitro compounds are recognized for their potential toxicity and can be absorbed through the skin.[1][2] The presence of a nitro group can also increase the explosive potential of a compound, especially when multiple nitro groups are present.[1][3] While mononitrated compounds like this are not typically considered explosive, they can be sensitive to heat, shock, and friction.[1] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, which can contribute to its environmental persistence.[2]
-
1,3,4-Oxadiazole Core: The oxadiazole ring is a common motif in many biologically active molecules.[4] While the ring itself is relatively stable, derivatives can cause skin, eye, and respiratory irritation.[3][5]
-
Thiol Group: Thiols, or mercaptans, are notorious for their strong, unpleasant odors, detectable at very low concentrations.[6] They are considered moderately toxic and can cause skin and respiratory irritation.[6][7]
Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, toxic in contact with skin, and an irritant to the skin, eyes, and respiratory system.[5][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended PPE based on the analysis of its constituent functional groups.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5][7] A face shield may be required for splash hazards. | Protects against potential eye irritation from dust or splashes.[5][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.[11] Fire/flame resistant and impervious clothing is recommended.[7][12] | Prevents skin contact, as aromatic nitro compounds and thiols can be absorbed through the skin.[1][13] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[8][11] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[7][12] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[3][10] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber are essential.[11] Ensure gloves are of an appropriate thickness (not less than 0.3 mm).[7] | Provides a barrier against skin absorption and irritation. |
Operational and Handling Plan
A systematic approach to handling ensures both safety and experimental integrity. The following workflow is recommended for all procedures involving this compound.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the specific procedure.
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
All handling of the solid compound or its solutions should be done inside a chemical fume hood to minimize inhalation exposure and control odors.[8][14]
-
Avoid the formation of dust when handling the solid material.[15][16]
-
Use non-sparking tools and take precautionary measures against static discharge.[7][9]
-
-
Post-Handling:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration.[5][16] Seek medical attention if symptoms occur.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][17] If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Remove contact lenses if present and easy to do so.[5][7] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water and drink two glasses of water at most.[15] Call a poison center or doctor immediately.[10][15] |
Spill Response:
-
Small Spills: Evacuate non-essential personnel.[17] Wearing appropriate PPE, cover the spill with a dry absorbent material such as sand or vermiculite.[8][17] Collect the material into a sealed container for disposal as hazardous waste.[6] Ventilate and wash the area after cleanup is complete.[17]
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical step in the chemical lifecycle to ensure laboratory safety and environmental compliance. All waste containing this compound must be treated as hazardous waste.[11][18]
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Collection and Segregation:
-
Do not mix this waste with other chemical waste streams.[11]
-
Collect solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed container.[6][8]
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled container.[8]
-
Leave the chemical in its original container whenever possible.[11]
-
-
Storage:
-
Disposal:
By adhering to these informed and cautious procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling Thiane-4-thiol.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Benchchem. (n.d.). Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals.
- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
- Sigma-Aldrich. (2025, September 22). 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole Safety Data Sheet.
- Fisher Scientific. (2025, December 25). 5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol Safety Data Sheet.
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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JournalsPub. (2024, July 31). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
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Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2015, 1–13. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
